Cas no 26108-75-8 ((2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate)

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate is a chemically modified carbohydrate derivative featuring multiple acetyl protections and an amine functional group. Its stereospecific configuration ensures high purity and consistency in synthetic applications. The acetoxymethyl and triacetyl groups enhance solubility in organic solvents, facilitating its use in glycosylation reactions and as an intermediate in the synthesis of complex glycoconjugates. The presence of the free amine allows for further functionalization, making it valuable in medicinal chemistry and carbohydrate research. This compound is particularly useful in controlled glycosidic bond formation, offering precise reactivity for the development of biologically active molecules.
(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate structure
26108-75-8 structure
商品名:(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
CAS番号:26108-75-8
MF:C14H21NO9
メガワット:347.31784
CID:253590
PubChem ID:202260

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate 化学的及び物理的性質

名前と識別子

    • (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
    • 1,3,4,6,-Tetra-O-Acetyl-β-D-Glucosamine
    • 1,3,4,6-TETRA-O-ACETYL-2-AMINO-2-DESOXY-BETA-D-GLUCOPYRANOSE HYDROCHLORIDE
    • b-D-Glucopyranose,2-amino-2-deoxy-, 1,3,4,6-tetraacetate
    • 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-?-D-glucopyranose hydrochloride
    • 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxyhexopyranose hydrochloride (1:1)
    • hexopyranose, 2-amino-2-deoxy-, 1,3,4,6-tetraacetate, hydrochloride (1:1)
    • (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyltriacetate
    • [(2R, 3S, 4R, 5R, 6S)-3, 4, 6-triacetyloxy-5-aminooxan-2-yl]methyl acetate
    • SCHEMBL1900493
    • [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate
    • ZRAWPYYLRZSVEU-DHGKCCLASA-N
    • beta-D-Glucopyranose, 2-amino-2-deoxy-, 1,3,4,6-tetraacetate
    • 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-beta-d-glucopyranose
    • BP-24029
    • 26108-75-8
    • 1,3,4,6-TETRA-O-ACETYL-2-AMINO-2-DESOXY--D-GLUCOPYRANOSE HYDROCHLORIDE
    • [(2R,3S,4R,5R,6S)-3,4,6-TRIS(ACETYLOXY)-5-AMINOOXAN-2-YL]METHYL ACETATE
    • CID 202260
    • (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-amino-tetrahydro-2H-pyran-2,4,5-triyl triacetate
    • インチ: InChI=1S/C14H21NO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5,15H2,1-4H3
    • InChIKey: ZRAWPYYLRZSVEU-UHFFFAOYSA-N
    • ほほえんだ: C(OC1C(N)C(OC(=O)C)C(OC(=O)C)C(COC(=O)C)O1)(=O)C

計算された属性

  • せいみつぶんしりょう: 347.12163125g/mol
  • どういたいしつりょう: 347.12163125g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 24
  • 回転可能化学結合数: 9
  • 複雑さ: 507
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 140Ų

じっけんとくせい

  • ゆうかいてん: 225°C

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate セキュリティ情報

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM278133-25g
(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
26108-75-8 95%
25g
$711 2024-07-28
Chemenu
CM278133-10g
(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
26108-75-8 95%
10g
$355 2021-06-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1560218-1g
(2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
26108-75-8 98%
1g
¥571 2023-04-14
Chemenu
CM278133-10g
(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
26108-75-8 95%
10g
$355 2024-07-28
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_972895-1g
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-d-glucopyranose x HCl, 98%
26108-75-8 98%
1g
¥1000.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_972895-5g
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-d-glucopyranose x HCl, 98%
26108-75-8 98%
5g
¥3227.00 2024-08-09
Chemenu
CM278133-5g
(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
26108-75-8 95%
5g
$224 2024-07-28
Chemenu
CM278133-5g
(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
26108-75-8 95%
5g
$224 2021-06-15
Alichem
A119002126-25g
(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
26108-75-8 95%
25g
$752.40 2023-09-02
Chemenu
CM278133-25g
(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
26108-75-8 95%
25g
$711 2021-06-15

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate 関連文献

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetateに関する追加情報

Introduction to (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS No. 26108-75-8)

The compound (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate, identified by its CAS number 26108-75-8, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This trisaccharide derivative has garnered considerable attention due to its unique structural configuration and potential applications in drug development. The stereochemistry of this molecule, characterized by the specific arrangement of its stereocenters at positions 2, 3, 4, 5, and 6, makes it a valuable scaffold for designing novel therapeutic agents.

Recent studies have highlighted the importance of chiral compounds in medicinal chemistry, particularly in the development of enantiomerically pure drugs that exhibit enhanced efficacy and reduced side effects. The (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate structure provides a versatile platform for such applications. Its tetrahydropyran ring system is a common motif in natural products and synthetic intermediates, offering opportunities for further functionalization and derivatization.

In the realm of glycobiology and carbohydrate chemistry, this compound serves as a crucial building block for synthesizing complex glycosidic linkages. The presence of multiple acetyl groups enhances its reactivity and stability under various chemical conditions. This has opened up new avenues for exploring its role in glycosylation processes and the development of glycosidase inhibitors. Such inhibitors are of paramount importance in treating diseases associated with aberrant glycosylation.

The acetoxymethyl group at the 6-position introduces an additional layer of functionality that can be exploited for selective modifications. This feature is particularly useful in the synthesis of glycosides with precise stereochemical outcomes. Researchers have been leveraging this compound to develop novel carbohydrate-based drugs that target specific biological pathways. For instance, derivatives of this trisaccharide have shown promise in modulating enzyme activities and cell signaling processes.

One of the most exciting applications of (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate lies in its potential as a prodrug or drug carrier system. The acetyl groups can be strategically removed under physiological conditions to release the active pharmaceutical ingredient (API). This approach not only improves bioavailability but also allows for targeted drug delivery. Such advancements are critical in addressing challenges related to drug solubility and pharmacokinetics.

Moreover, the stereochemical integrity of this compound has been scrutinized through advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided invaluable insights into its conformational dynamics and interactions with biological targets. The precise stereochemistry is essential for ensuring high selectivity and potency in drug design. Any deviation from the intended configuration could lead to diminished therapeutic effects or unintended side effects.

The synthesis of (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate involves a multi-step process that requires careful control over reaction conditions to achieve high enantiomeric purity. Catalytic asymmetric methods have been employed to facilitate the construction of the chiral centers with minimal racemization. These methodologies align with the growing emphasis on sustainable and efficient synthetic routes in pharmaceutical manufacturing.

Recent breakthroughs in biocatalysis have also contributed to the production of this compound on an industrial scale. Enzymatic approaches offer several advantages over traditional chemical synthesis methods, including higher yields and reduced environmental impact. The use of engineered enzymes for stereoselective transformations has revolutionized the field of chiral chemistry and continues to inspire innovative strategies for drug development.

In conclusion,(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminitetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS No. 26108-75-8) stands as a testament to the progress made in synthetic chemistry and medicinal biology. Its unique structural features and versatile reactivity make it a cornerstone in the design of next-generation therapeutics. As research continues to uncover new applications for this compound,its significance is poised to grow even further,driving advancements across multiple disciplines within life sciences。

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Amadis Chemical Company Limited
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清らかである:99%
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